

# Myxothiazol: A Technical Guide to a Potent Natural Antifungal Antibiotic

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## Compound of Interest

Compound Name: Myxothiazol

Cat. No.: B1677603

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## Abstract

**Myxothiazol**, a natural product isolated from the myxobacterium *Myxococcus fulvus*, is a potent antifungal agent with a highly specific mechanism of action.<sup>[1][2]</sup> It functions as a powerful inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III).<sup>[3][4]</sup> This technical guide provides a comprehensive overview of **Myxothiazol**, detailing its mechanism of action, antifungal spectrum, biosynthesis, and relevant experimental protocols. Quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and application in research and drug development.

## Introduction

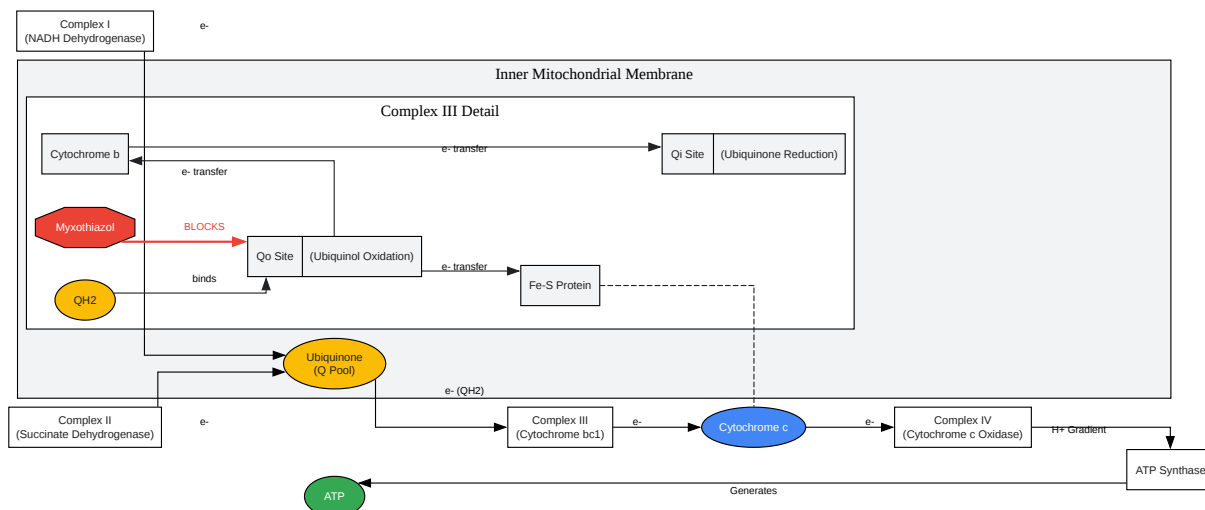
**Myxothiazol** is a  $\beta$ -methoxyacrylate antibiotic that has garnered significant interest due to its efficacy against a wide range of yeasts and filamentous fungi.<sup>[1][5][6]</sup> Its primary mode of action is the disruption of cellular respiration, a fundamental process for energy production in aerobic organisms.<sup>[6]</sup> Unlike many antifungal agents, **Myxothiazol** exhibits a cytostatic (growth-inhibiting) rather than a cytotoxic effect.<sup>[6][7]</sup> It belongs to the same class of inhibitors as strobilurins and oudemansins, which share the E- $\beta$ -methoxyacrylate structural element crucial for their biological activity. This document serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

## Mechanism of Action

**Myxothiazol** exerts its antifungal effect by inhibiting the mitochondrial electron transport chain at Complex III (also known as ubiquinol-cytochrome c reductase).[\[3\]](#)[\[4\]](#)

- **Binding Site:** It binds competitively to the ubiquinol oxidation (Qo) site on cytochrome b, one of the key subunits of the Complex III.[\[2\]](#)[\[3\]](#)
- **Inhibition of Electron Transfer:** This binding event physically blocks the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to the Rieske iron-sulfur protein (ISP).[\[2\]](#)[\[8\]](#)
- **Disruption of the Q-Cycle:** By preventing the oxidation of ubiquinol at the Qo site, **Myxothiazol** effectively halts the proton-motive Q-cycle. This cycle is essential for pumping protons across the inner mitochondrial membrane, which generates the electrochemical gradient required for ATP synthesis.[\[8\]](#)
- **Consequences:** The immediate consequence is a near-complete blockage of oxygen consumption and a halt in mitochondrial ATP production, leading to the cessation of cell growth.[\[6\]](#)[\[9\]](#)

The diagram below illustrates the inhibitory action of **Myxothiazol** on the mitochondrial electron transport chain.



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**Caption:** Inhibition of Electron Transport Chain by **Myxothiazol**.

## Antifungal Spectrum

**Myxothiazol** demonstrates potent activity against a broad spectrum of pathogenic and non-pathogenic yeasts and filamentous fungi. It is generally inactive against bacteria.[6] The inhibitory effect is cytostatic, and for some fungi, the growth inhibition can be neutralized by glucose, suggesting a reliance on fermentative pathways can bypass the respiratory block.[6] [9]

**Table 1: Minimum Inhibitory Concentrations (MICs) of Myxothiazol**

Fungal Species	MIC Range (µg/mL)	Reference(s)
Candida albicans	0.01 - 3.0	[6][7]
Saccharomyces cerevisiae	0.01 - 3.0	[6][7]
Mucor hiemalis	0.01 - 3.0 (2.0 for complete inhibition)	[1][6][10]
Various Yeasts	0.01 - 3.0	[3][6]
Various Filamentous Fungi	0.01 - 3.0	[1][3]
Mycobacterium sp. GBF 3	6.3	[5]

## Physicochemical Properties & Production

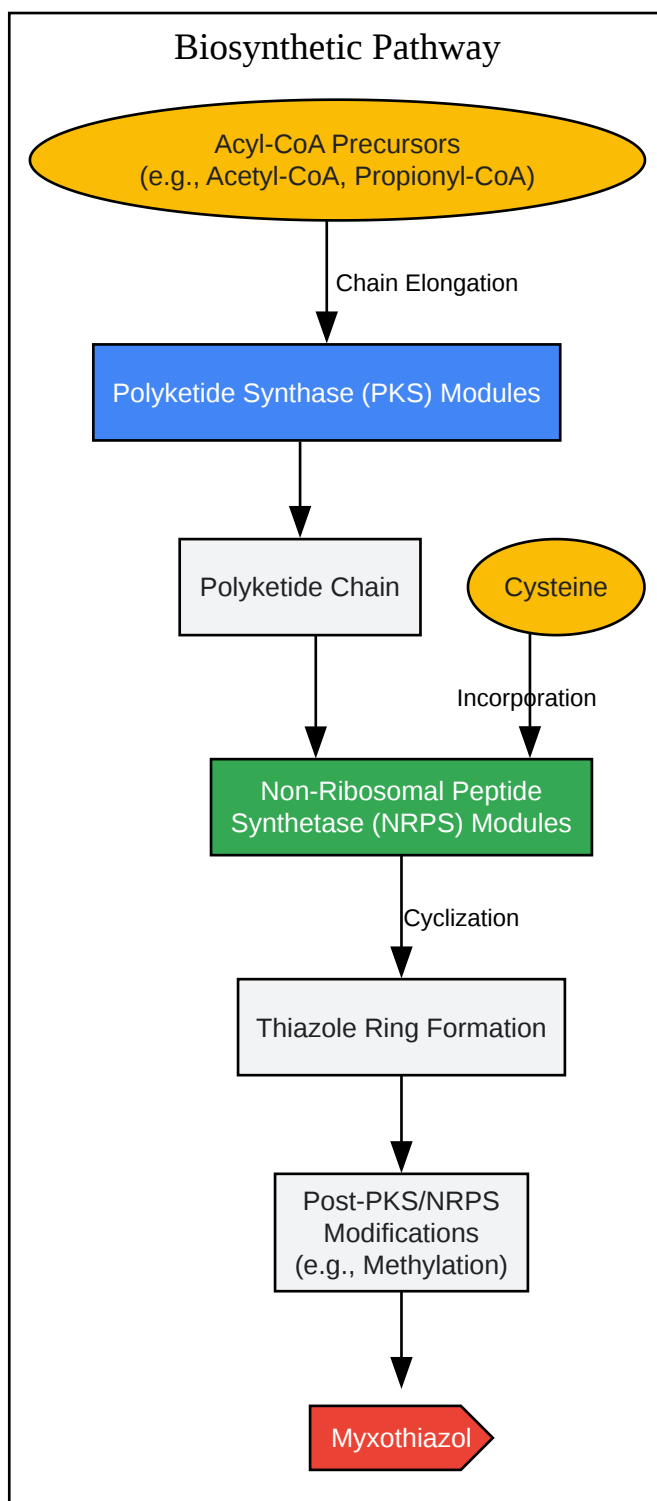
**Myxothiazol** is a secondary metabolite produced during the fermentation of *Myxococcus fulvus* strain Mx f16.[1][10]

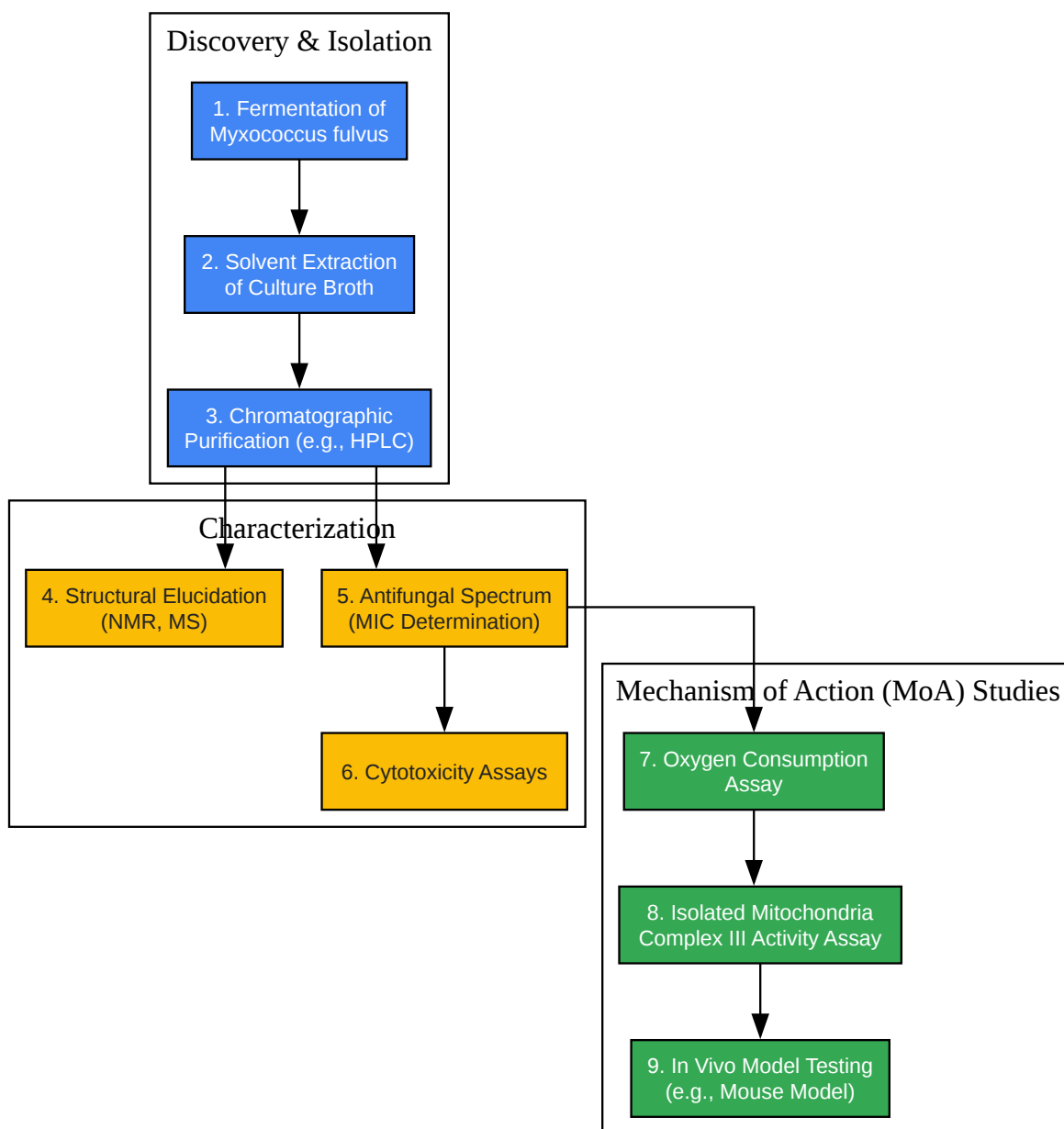
**Table 2: Physicochemical Properties of Myxothiazol**

Property	Value	Reference(s)
Molecular Formula	C <sub>25</sub> H <sub>33</sub> N <sub>3</sub> O <sub>3</sub> S <sub>2</sub>	[1][11]
Molecular Weight	487.68 g/mol	[3][11]
CAS Number	76706-55-3	[11]
Appearance	(Not specified in results)	
Solubility	Soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane.	[12]
Storage	Store sealed at -20 °C under argon, protected from light.	[12]

## Biosynthesis

The biosynthesis of **Myxothiazol** is accomplished via a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway. The thiazole rings characteristic of its structure are formed by the incorporation of cysteine into the growing polyketide backbone.<sup>[12]</sup>





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- To cite this document: BenchChem. [Myxothiazol: A Technical Guide to a Potent Natural Antifungal Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677603#myxothiazol-as-a-natural-antifungal-antibiotic]

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